Allylbis(2-hydroxypropyl)oleylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylbis(2-hydroxypropyl)oleylammonium chloride: is a quaternary ammonium compound with the molecular formula C27H54ClNO2 and a molecular weight of 460.17616 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxypropyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloropropanol under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation and crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allylbis(2-hydroxypropyl)oleylammonium chloride can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used under controlled conditions.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are commonly used.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Allylbis(2-hydroxypropyl)oleylammonium chloride is used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates .
Biology: In biological research, this compound is used to study cell membrane interactions and as a component in the formulation of liposomes for drug delivery .
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and other cleaning products due to its surfactant properties .
Mechanism of Action
The mechanism of action of allylbis(2-hydroxypropyl)oleylammonium chloride primarily involves its interaction with lipid membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes .
Comparison with Similar Compounds
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: Allylbis(2-hydroxypropyl)oleylammonium chloride is unique due to its combination of an allyl group and a long oleyl chain, which provides enhanced surfactant properties compared to other quaternary ammonium compounds. This unique structure allows it to form more stable emulsions and interact more effectively with lipid membranes .
Properties
CAS No. |
95873-54-4 |
---|---|
Molecular Formula |
C27H54ClNO2 |
Molecular Weight |
460.2 g/mol |
IUPAC Name |
bis(2-hydroxypropyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C27H54NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28(22-6-2,24-26(3)29)25-27(4)30;/h6,13-14,26-27,29-30H,2,5,7-12,15-25H2,1,3-4H3;1H/q+1;/p-1/b14-13-; |
InChI Key |
WSUXIQNBHBCBRI-HPWRNOGASA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.